1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Description
1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative characterized by a 5-chloro-2-methylphenyl group at the 1-position and a 4-methoxynaphthalen-1-yl sulfonyl moiety at the 4-position of the piperazine ring. Its molecular formula is C₂₂H₂₂ClN₂O₃S, with a molecular weight of 444.94 g/mol. The compound’s synthesis likely follows sulfonylation protocols using 4-methoxynaphthalene-1-sulfonyl chloride and 1-(5-chloro-2-methylphenyl)piperazine, as inferred from analogous reactions in and .
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-16-7-8-17(23)15-20(16)24-11-13-25(14-12-24)29(26,27)22-10-9-21(28-2)18-5-3-4-6-19(18)22/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYEKPIIFPPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H23ClN4O2S
- Molecular Weight : 396.94 g/mol
- CAS Number : 2415517-40-5
Antibacterial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A study demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function, which is critical for bacterial survival and proliferation .
Enzyme Inhibition
In addition to antibacterial effects, this compound has been evaluated for its potential to inhibit specific enzymes. Enzyme inhibition studies have shown that piperazine derivatives can act as effective inhibitors of:
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission; inhibition may lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Urease : Inhibition of urease can be beneficial in treating urinary tract infections and related disorders .
Anticancer Potential
The sulfonamide group in the compound's structure suggests potential anticancer activity. Sulfonamides have been associated with various mechanisms of action against cancer cells, including:
- Induction of apoptosis (programmed cell death)
- Inhibition of tumor growth through interference with metabolic pathways .
Study 1: Antibacterial Efficacy
A recent study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized piperazine derivatives. The results indicated that derivatives with similar structures to our compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains .
Study 2: Enzyme Inhibition Assays
Another research effort focused on the enzyme inhibition capabilities of piperazine derivatives. The study found that certain derivatives significantly inhibited AChE activity with IC50 values below 50 µM, indicating strong potential for neuroprotective applications .
Study 3: Anticancer Activity Assessment
In vitro assays conducted on cancer cell lines revealed that compounds related to This compound could reduce cell viability by more than 70% at concentrations as low as 10 µM after 48 hours of treatment. This suggests promising anticancer properties warranting further investigation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations :
- Naphthalene vs. This may enhance membrane permeability or receptor binding in biological systems .
- Methoxy Positioning: The methoxy group at the 4-position of the naphthalene ring (target compound) vs.
- Steric Effects : Compounds with bulkier substituents (e.g., 2,4,6-trimethylbenzenesulfonyl in ) exhibit reduced solubility but improved metabolic stability .
Key Observations :
- Synthetic Routes : Sulfonylation is a common method (e.g., uses bromoacetyl chloride for piperazine derivatization). The target compound likely employs similar conditions with 4-methoxynaphthalene-1-sulfonyl chloride .
- Melting Points : Naphthalene-containing derivatives (e.g., ) often exhibit higher melting points than phenyl analogs due to enhanced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
